molecular formula C19H19N3O5 B2803842 N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine CAS No. 339019-90-8

N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine

Cat. No.: B2803842
CAS No.: 339019-90-8
M. Wt: 369.377
InChI Key: GRLXBOLSGWTWCM-MOSHPQCFSA-N
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Description

N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine is a complex organic compound characterized by its unique structure, which includes a morpholino group, a nitrophenyl group, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-morpholino-3-nitrobenzaldehyde in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted morpholino derivatives.

Scientific Research Applications

N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The morpholino group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylbenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine
  • N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-piperidinophenyl)methylidene]amine

Uniqueness

N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-14-2-5-16(6-3-14)19(23)27-20-13-15-4-7-17(18(12-15)22(24)25)21-8-10-26-11-9-21/h2-7,12-13H,8-11H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLXBOLSGWTWCM-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C\C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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